Daclatasvir Impurity 4
Description
Context of Daclatasvir (B1663022) Impurity Profiling in Active Pharmaceutical Ingredient (API) Development
The development of active pharmaceutical ingredients (APIs) like Daclatasvir, a direct-acting antiviral agent for the treatment of Hepatitis C, involves a rigorous process of characterization and control of impurities. innovareacademics.in Impurity profiling is a critical component of this process, aimed at identifying, quantifying, and controlling unwanted chemical substances that can arise during the synthesis, purification, or storage of the API. nih.govpharmaffiliates.com The presence of impurities, even in trace amounts, can potentially impact the quality, safety, and efficacy of the final drug product. jpionline.org
For Daclatasvir, impurity profiling is particularly important due to its susceptibility to degradation under various stress conditions. Forced degradation studies are intentionally conducted to understand the drug's stability and to identify potential degradation products that might form under conditions such as acid and base hydrolysis, oxidation, and photolysis. nih.govtandfonline.comorientjchem.org These studies have revealed that Daclatasvir is susceptible to degradation, particularly in acidic and alkaline environments, leading to the formation of several degradation products. nih.govtandfonline.comresearchgate.net
The analytical methods employed for impurity profiling of Daclatasvir are sophisticated and include techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) for the structural elucidation of impurities. innovareacademics.inresearchgate.netoup.comresearchgate.net These methods are developed to be stability-indicating, meaning they can effectively separate the drug substance from its degradation products and other related impurities. nih.govresearchgate.net The discovery of an unknown impurity, designated as impurity D, during a design of experiments (DoE) study highlights the importance of thorough analytical investigation in developing a robust, stability-indicating method for Daclatasvir. nih.gov
Daclatasvir Impurity 4 Data
| Parameter | Value |
|---|---|
| Chemical Name | di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) |
| CAS Number | 1007882-23-6 |
| Molecular Formula | C₃₆H₄₄N₆O₄ |
| Molecular Weight | 624.8 g/mol |
This data is compiled from multiple sources. o2hdiscovery.coalentris.org
Academic Significance of Pharmaceutical Impurities in Drug Quality and Control
The academic and regulatory significance of controlling pharmaceutical impurities is well-established and is a cornerstone of modern drug development and quality control. pharmaffiliates.com Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, to ensure the safety and quality of pharmaceuticals. jpionline.orgeuropa.eueuropa.euich.org These guidelines provide a framework for the identification, qualification, and control of impurities, setting thresholds for reporting, identification, and qualification. jpionline.orgich.org
From an academic perspective, the study of pharmaceutical impurities provides valuable insights into the chemical stability of drug molecules and their degradation pathways. nih.gov This knowledge is crucial for optimizing manufacturing processes to minimize the formation of impurities and for developing stable formulations. pharmaffiliates.com The presence of impurities can have several detrimental effects, including reducing the therapeutic efficacy of the drug, altering its physical and chemical properties, and, in some cases, posing a direct toxicological risk to the patient. knorspharma.com
The ICH guidelines categorize impurities into organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. jpionline.org Mutagenic impurities are of particular concern and are addressed under the ICH M7 guideline, which mandates their strict control to ensure patient safety. jpionline.org The systematic study and control of impurities are, therefore, not just a regulatory requirement but a scientific necessity to guarantee the consistent quality and safety of medicines. pharmaffiliates.com
Summary of Daclatasvir Degradation Studies
| Stress Condition | Degradation Observed |
|---|---|
| Acid Hydrolysis | Significant degradation |
| Alkaline Hydrolysis | Significant degradation |
| Oxidative (H₂O₂) | Significant degradation |
| Neutral Hydrolysis | Stable or minor degradation |
| Photolytic | Stable |
| Thermal (Dry Heat) | Stable |
This table summarizes findings from various forced degradation studies. nih.govtandfonline.comscispace.comwjarr.com
Role of Reference Standards for Daclatasvir Impurities in Research and Development
Reference standards for pharmaceutical impurities, including those for Daclatasvir and its degradation products like Impurity 4, play a pivotal role throughout the drug development lifecycle. knorspharma.compharmiweb.com These highly purified and well-characterized compounds serve as benchmarks for a variety of critical analytical activities. pharmiweb.comalfa-chemistry.com
In research and development, reference standards are indispensable for:
Method Validation: They are used to validate the accuracy, precision, specificity, and linearity of analytical methods developed to detect and quantify impurities in the API and final drug product. pharmiweb.comalfa-chemistry.com This ensures that the methods are reliable and fit for their intended purpose.
Impurity Identification and Quantification: Reference standards allow for the unambiguous identification of known impurities in a sample by comparing their analytical properties (e.g., retention time in chromatography). knorspharma.com They are also used to create calibration curves for the accurate quantification of these impurities. pharmiweb.com
Quality Control: During routine manufacturing, reference standards are used in quality control laboratories to ensure that the levels of impurities in each batch of the drug substance and drug product are within the established acceptance criteria. alfa-chemistry.com This ensures batch-to-batch consistency and adherence to regulatory requirements. knorspharma.com
Stability Studies: In stability studies, reference standards help in monitoring the formation of degradation products over time under various storage conditions, which is essential for determining the shelf-life of the drug product. pharmaffiliates.com
Structure
2D Structure
Properties
IUPAC Name |
methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRSSPOQAMALKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Pathways of Daclatasvir Impurity 4 Formation
Impurity Genesis in Daclatasvir (B1663022) Synthesis Pathways
The manufacturing process of Daclatasvir is a complex multi-step synthesis where the potential for impurity formation is inherent. Daclatasvir Impurity 4 is recognized as a process-related impurity, meaning its origin is directly linked to the synthetic route employed. daicelpharmastandards.com
Process-Related Impurities Arising from Manufacturing Procedures
Process-related impurities in Daclatasvir synthesis can stem from unreacted starting materials, intermediates, or byproducts of side reactions. daicelpharmastandards.comveeprho.com The specific manufacturing procedures, including reaction conditions such as temperature, pressure, and the choice of solvents and reagents, play a crucial role in the impurity profile of the final product. daicelpharmastandards.com While the precise step in the synthesis of Daclatasvir that generates Impurity 4 is proprietary information of manufacturers, it is understood to be an isomer of Daclatasvir, suggesting it may form from a stereochemical alteration during the synthesis. lookchem.com The use of starting materials or intermediates with incorrect stereochemistry can lead to the formation of diastereomeric impurities like Impurity 4.
Investigation of Byproducts and Unreacted Intermediates in Chemical Reaction Schemes
The synthesis of Daclatasvir involves the coupling of several complex chemical entities. One of the key intermediates in the synthesis of Daclatasvir is 1,1'-carbonyldiimidazole. lookchem.com Incomplete reactions or side reactions involving this and other intermediates can lead to the formation of various impurities. veeprho.comlookchem.com this compound, being an isomer of Daclatasvir, likely arises from a non-stereoselective reaction at some stage of the synthesis, leading to the formation of the (R,S,S,R) isomer instead of the desired (S,S,S,S) stereochemistry of Daclatasvir. lookchem.com The control of these byproducts and unreacted intermediates is a critical aspect of ensuring the purity of the final Daclatasvir drug substance. oup.com
Degradation Pathways of Daclatasvir Leading to Impurity 4 Formation
Daclatasvir is susceptible to degradation under various stress conditions, which can lead to the formation of several degradation products, including Impurity 4. oup.comnih.govorientjchem.org Forced degradation studies are essential for identifying potential degradants and understanding the stability of the drug molecule. orientjchem.orgpnrjournal.com
Hydrolytic Degradation Mechanisms (Acidic, Alkaline, and Neutral Conditions)
Studies have shown that Daclatasvir is susceptible to degradation under both acidic and alkaline hydrolytic conditions. innovareacademics.inturkjps.orgwjarr.com In a forced degradation study, Daclatasvir showed significant degradation when exposed to 5 N HCl and 2 N NaOH. innovareacademics.in Another study confirmed its susceptibility to acid and base hydrolysis. wjarr.com While some studies indicate stability under neutral hydrolytic conditions turkjps.orgnih.gov, another reported degradation in neutral, as well as acidic and basic, conditions, leading to the formation of four degradation products (DP1 to DP4). researchgate.net The carbamate (B1207046) moiety in the Daclatasvir structure is particularly susceptible to basic hydrolysis. nih.gov The specific conditions under which Impurity 4 is formed via hydrolysis are not always explicitly detailed in all studies, but the general susceptibility of Daclatasvir to hydrolysis highlights a potential pathway for its formation.
Oxidative Degradation Mechanisms (e.g., Peroxide-Induced Reactions)
Daclatasvir has been found to be susceptible to oxidative degradation. orientjchem.orgturkjps.org Exposure to hydrogen peroxide can induce the formation of various degradation products. nih.govvulcanchem.com One study demonstrated that the imidazole (B134444) moiety of Daclatasvir is liable to oxidation in the presence of hydrogen peroxide. nih.gov Another study using 30% H2O2 also confirmed oxidative degradation. nih.gov While several oxidative degradants have been identified, research specifically identifying Impurity 4 as a direct product of peroxide-induced oxidation is less common. However, a study did observe the formation of degradants when Daclatasvir was exposed to hydrogen peroxide. nih.gov
Photolytic Degradation Mechanisms
The stability of Daclatasvir under exposure to light has also been investigated. The imidazole moiety of Daclatasvir has been shown to be sensitive to photodegradation in solution. nih.gov When a solution of Daclatasvir was exposed to high-intensity light/UV light, several degradants were observed. nih.gov One of these degradants, degradant 4, was identified as a secondary degradant of another photoproduct, degradant 5. nih.gov This indicates an indirect pathway for the formation of Impurity 4 under photolytic stress. However, other studies have reported that Daclatasvir is stable under photolytic conditions. turkjps.orgnih.gov These conflicting findings suggest that the conditions of the photostability testing (e.g., solvent, light intensity, and wavelength) can significantly influence the degradation pathway.
Data Tables
Table 1: Summary of Daclatasvir Degradation Studies
| Stress Condition | Observation | Reference(s) |
| Acidic Hydrolysis | Degradation observed | innovareacademics.in, turkjps.org, wjarr.com |
| Alkaline Hydrolysis | Significant degradation observed, particularly of the carbamate moiety | nih.gov, innovareacademics.in, turkjps.org, wjarr.com |
| Neutral Hydrolysis | Conflicting reports: stable in some studies, degraded in others | turkjps.org, researchgate.net, nih.gov |
| Oxidative (H₂O₂) | Degradation observed, particularly of the imidazole moiety | nih.gov, turkjps.org, orientjchem.org, vulcanchem.com, nih.gov |
| Photolytic | Conflicting reports: imidazole moiety sensitive to degradation in solution in one study, stable in others | nih.gov, turkjps.org, nih.gov |
Thermal Degradation Mechanisms
The intrinsic stability of Daclatasvir has been evaluated under various stress conditions, including thermal stress. nih.gov While Daclatasvir is generally found to be stable in the solid state, exposure to high temperatures can lead to the formation of degradation products. nih.govoup.com
Forced degradation studies involving thermal stress have been conducted to understand the stability-indicating properties of analytical methods and to identify potential degradants. oup.comglobalresearchonline.netscispace.com In one such study, Daclatasvir was subjected to thermal stress at 105°C for 24 hours. oup.com Another study applied thermal degradation by exposing Daclatasvir powder to 60°C for 24 hours. globalresearchonline.net While these studies confirmed that degradation occurs under thermal stress, they did not specifically detail the mechanistic pathways leading to the formation of this compound. However, the formation of various degradation products under these conditions highlights the importance of controlling temperature during the manufacturing and storage of Daclatasvir to minimize impurity formation. daicelpharmastandards.com
The following table summarizes the conditions used in thermal degradation studies of Daclatasvir:
| Stress Condition | Temperature | Duration | Reference |
| Thermal Stress | 105°C | 24 hours | oup.com |
| Thermal Degradation | 60°C | 24 hours | globalresearchonline.net |
| Thermal Degradation | - | - | scispace.com |
Forced Degradation Studies and Characterization of Resultant Degradants
Forced degradation studies are a critical component in the development and validation of stability-indicating analytical methods for pharmaceutical substances. nih.govorientjchem.org These studies involve subjecting the drug substance to various stress conditions, such as hydrolysis (acidic, basic, and neutral), oxidation, and photolysis, to induce the formation of degradation products. nih.govtandfonline.comresearchgate.netpnrjournal.com The resulting degradants are then characterized to understand the degradation pathways of the drug. researcher.liferesearchgate.net
Several forced degradation studies have been performed on Daclatasvir, revealing its susceptibility to degradation under specific conditions. oup.comglobalresearchonline.netscispace.comnih.govtandfonline.comturkjps.orgturkjps.org Daclatasvir has been found to degrade in hydrolytic (acid, base, and neutral) and oxidative conditions. tandfonline.comresearchgate.net
Under acidic conditions (e.g., 0.1 N HCl at 80°C for 2 hours or 1.0 mol L-1 HCl at 60°C for 1 hour), Daclatasvir undergoes degradation, leading to the formation of several degradants. oup.comglobalresearchonline.netnih.govturkjps.orgturkjps.org Similarly, basic conditions (e.g., 1 N NaOH at 80°C for 2 hours or 1.0 mol L-1 NaOH at 60°C for 1 hour) also cause significant degradation. oup.comglobalresearchonline.netscispace.comnih.govturkjps.orgturkjps.org Oxidative stress, induced by agents like 3% hydrogen peroxide at 80°C for 1 hour or 30% H2O2 at 60°C for 1 hour, also results in the formation of degradation products. oup.comglobalresearchonline.netnih.govturkjps.orgturkjps.org
While these studies identify various degradation products, the specific formation of this compound, which is the RSSR-Isomer of Daclatasvir, is primarily linked to stereochemical changes rather than degradation under these stress conditions. vulcanchem.com this compound is a stereoisomer of the parent drug, differing in the spatial arrangement of atoms at its chiral centers. vulcanchem.com The formation of such an impurity is more likely to occur during the synthesis process rather than as a product of forced degradation under the conditions listed above. However, the comprehensive analysis of all impurities, including stereoisomers, is a crucial aspect of quality control in pharmaceutical manufacturing. vulcanchem.com
The table below summarizes the conditions applied in forced degradation studies of Daclatasvir and the observed degradation.
| Stress Condition | Reagent and Concentration | Temperature | Duration | Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 2 hours | Yes | oup.com |
| Acid Hydrolysis | 1.0 mol L-1 HCl | 60°C | 1 hour | Yes | globalresearchonline.net |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 4 hours | Yes | turkjps.orgturkjps.org |
| Base Hydrolysis | 1 N NaOH | 80°C | 2 hours | Yes | oup.com |
| Base Hydrolysis | 1.0 mol L-1 NaOH | 60°C | 1 hour | Yes | globalresearchonline.net |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 4 hours | Yes | turkjps.orgturkjps.org |
| Oxidation | 3% H2O2 | 80°C | 1 hour | Yes | oup.com |
| Oxidation | 30% H2O2 | 60°C | 1 hour | Yes | globalresearchonline.net |
| Oxidation | 30% H2O2 | 60°C | 6 hours | Yes | turkjps.orgturkjps.org |
| Neutral Hydrolysis | Water | 60°C | 8 hours | No | turkjps.org |
| Photolytic Degradation | UV Radiation | - | 5-60 minutes | Yes | globalresearchonline.net |
| Photolytic Degradation | Direct Sunlight | - | 10 days | No | turkjps.orgturkjps.org |
Advanced Analytical Methodologies for Daclatasvir Impurity 4 Characterization and Profiling
Chromatographic Separation Techniques for Impurity Isolation and Quantification
Chromatographic techniques are fundamental in pharmaceutical analysis for separating individual components from a complex mixture. For Daclatasvir (B1663022), these methods are essential for isolating and quantifying process-related impurities and degradation products, including Impurity 4, from the active pharmaceutical ingredient (API). synzeal.cominnovareacademics.in The specificity of these techniques allows for accurate measurement even when impurities are present at very low levels. pnrjournal.com High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC) are the principal methods utilized for this purpose. oup.comfortunejournals.comijpsnonline.com
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. pnrjournal.comjournalgrid.com Developing a robust HPLC method involves the systematic optimization of various chromatographic parameters to achieve effective separation of all relevant impurities from the Daclatasvir peak. innovareacademics.innih.gov The goal is to create a stability-indicating method that can resolve the API from any degradation products formed under stress conditions such as acid/base hydrolysis, oxidation, and photolysis. innovareacademics.inglobalresearchonline.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Daclatasvir and its impurities. pnrjournal.comjournalgrid.com In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. innovareacademics.infortunejournals.com
Optimization of an RP-HPLC method involves adjusting several parameters to achieve the desired separation. Key parameters include the type of stationary phase, the composition and pH of the mobile phase, column temperature, and flow rate. fortunejournals.comresearchgate.net For instance, different mobile phase compositions, such as a mixture of 0.01N potassium dihydrogen phosphate (B84403) buffer and acetonitrile (50:50 v/v), have been tested to find the optimal conditions that provide sharp peaks and good resolution. journalgrid.com The detection wavelength is also critical; for Daclatasvir and its impurities, wavelengths around 305 nm or 315 nm are often selected for maximum absorbance and sensitivity. nih.govresearchgate.net
Once optimized, the method must be validated according to International Conference on Harmonization (ICH) guidelines. journalgrid.com Validation ensures the method is suitable for its intended purpose and involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. pnrjournal.comglobalresearchonline.net Specificity is demonstrated by the method's ability to separate the drug peak from impurities and degradation products, often confirmed using peak purity analysis via a photodiode array (PDA) detector. innovareacademics.inscispace.com
Table 1: Examples of Optimized RP-HPLC Method Parameters for Daclatasvir Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Kromasil C18 (250 mm x 4.6 mm, 5 µm) innovareacademics.in | Denali C8 (250mm x 4.6mm, 5µ) journalgrid.com | Thermohypersil BDS C18 (150 mm x 4.6 mm, 5 µm) globalresearchonline.net |
| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) : Acetonitrile (50:50) innovareacademics.in | 0.01N KH₂PO₄ : Acetonitrile (50:50) journalgrid.com | Methanol : Acetonitrile : Phosphate buffer (pH 3.0) (30:30:40) globalresearchonline.net |
| Flow Rate | 0.8 mL/min innovareacademics.in | 1.0 mL/min journalgrid.com | 1.5 mL/min globalresearchonline.net |
| Detection | 315 nm innovareacademics.in | 304 nm journalgrid.com | 305 nm globalresearchonline.net |
| Column Temp. | 25°C innovareacademics.in | Ambient journalgrid.com | Ambient globalresearchonline.net |
This table is interactive. Click on the headers to sort.
Quality by Design (QbD) is a systematic approach to method development that begins with predefined objectives and emphasizes product and process understanding and process control. researchgate.netresearchgate.net When applied to analytical methods, QbD helps in creating a robust method that consistently meets its performance criteria. nih.gov This approach involves identifying Critical Quality Attributes (CQAs) of the method, which are the performance characteristics that must be controlled to ensure desired quality. researchgate.net For impurity analysis, a key CQA is the resolution between the main drug peak and the peaks of its impurities, including Impurity 4. researchgate.netbenthamscience.com
Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to identify and study the effects of Critical Method Variables (CMVs) or Critical Process Parameters (CPPs). researchgate.netnih.gov For an HPLC method for Daclatasvir, CMVs can include buffer pH, column oven temperature, mobile phase organic content, and flow rate. researchgate.netresearchgate.net By systematically varying these factors using a statistical design (e.g., full factorial or central composite design), researchers can understand the interactions between variables and identify an optimal operating region, known as the Design Space. researchgate.netbenthamscience.com
In one study, QbD was used to optimize a method where co-elution of degradation peaks with the API and known impurities was an issue. researchgate.net The DoE study identified buffer pH and column temperature as the most critical factors affecting the resolution between Daclatasvir and a newly discovered impurity. researchgate.netnih.gov This systematic approach allowed for the development of a robust method with an established Analytical Control Strategy (ACS) to ensure consistent performance. researchgate.net
Table 2: QbD Approach for Daclatasvir HPLC Method Optimization
| Category | Examples from Research | Reference |
|---|---|---|
| Critical Quality Attributes (CQAs) | Resolution between impurity peaks and the main drug peak (Rs > 1.5); Peak shape (Theoretical Plates > 5000) | researchgate.netbenthamscience.com |
| Critical Method Variables (CMVs) | Buffer pH, Column Oven Temperature, Gradient Slope, Flow Rate | researchgate.netnih.gov |
| Experimental Design | Two-level three-factor full factorial design; Response surface methodology (RSM) | nih.govbenthamscience.com |
| Outcome | Definition of a robust Design Space and an Analytical Control Strategy (ACS) | researchgate.net |
This table is interactive. Click on the headers to sort.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. scispace.com This technology utilizes columns packed with smaller particles (typically less than 2 µm), which results in higher separation efficiency. oup.comscispace.com The higher backpressure generated by these columns requires specialized instrumentation capable of handling such conditions. scispace.com For complex impurity profiles, UPLC is particularly advantageous for resolving closely eluting peaks and reducing analysis time. oup.comresearchgate.net
A stability-indicating UPLC method has been successfully developed for the determination of Daclatasvir and its process-related and degradation impurities. oup.com Such methods are designed to separate the main component from a multitude of potential impurities, including the specifically identified Daclatasvir Impurity 4 (DAC. RC04). oup.comresearchgate.net
One validated UPLC method achieved chromatographic separation on a Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm) column. oup.com The method employed a gradient elution program with a mobile phase consisting of sodium perchlorate (B79767) and 1-octanesulfonic acid sodium salt buffer at pH 2.5 and an organic modifier. oup.comresearchgate.net The use of a specialized column and a finely tuned gradient program allowed for the successful resolution of Daclatasvir from all its known impurities and degradation products within a 15-minute run time. oup.comresearchgate.net The method's stability-indicating nature was confirmed through forced degradation studies, where the drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. oup.com
Table 3: UPLC Method Parameters for Daclatasvir Impurity Profiling
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Instrument | Waters ACQUITY UPLC H-Class System | oup.com |
| Column | ACQUITY UPLC BEH phenyl (100 × 2.1 mm, 1.7-μm) | oup.com |
| Mobile Phase A | 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5) | oup.com |
| Mobile Phase B | 0.03 M sodium perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) with acetonitrile (20:80 v/v) | oup.com |
| Elution Mode | Gradient | oup.com |
| Flow Rate | 0.4 mL/min | oup.comresearchgate.net |
| Column Temp. | 35°C | oup.com |
| Detection | PDA at 305 nm | oup.comresearchgate.net |
| Injection Volume | 1 µL | oup.com |
This table is interactive. Click on the headers to sort.
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of pharmaceuticals. It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. ijpsnonline.comwjarr.com For Daclatasvir, HPTLC has been used to develop stability-indicating methods for its estimation, often in combination with other drugs. ijpsnonline.com
In a typical HPTLC method, samples are applied as bands onto a high-performance plate, such as silica (B1680970) gel 60 F254. ijpsnonline.comgrafiati.com The plate is then developed in a chamber containing a suitable mobile phase. A study for the simultaneous estimation of Sofosbuvir and Daclatasvir used a mobile phase of ethyl acetate and isopropanol (B130326) (9:1 v/v). ijpsnonline.com After development, the plate is dried and scanned with a densitometer at a specific wavelength. For Daclatasvir, a detection wavelength of 318 nm has been reported to be effective. ijpsnonline.com The separation is quantified by the retention factor (Rf) value; Daclatasvir showed an Rf of approximately 0.30 in one study. ijpsnonline.com
HPTLC methods for Daclatasvir have been validated according to ICH guidelines, demonstrating acceptable linearity, accuracy, and precision. ijpsnonline.comwjarr.com The limit of detection (LOD) and limit of quantitation (LOQ) for Daclatasvir have been reported to be as low as 4.38 ng/band and 13.28 ng/band, respectively, highlighting the sensitivity of the technique. ijpsnonline.com
Table 4: HPTLC Method Parameters for Daclatasvir Analysis
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 F254 | ijpsnonline.comgrafiati.com |
| Mobile Phase | Ethyl acetate : Isopropanol (9:1 v/v) | ijpsnonline.com |
| Detection Wavelength | 318 nm | ijpsnonline.com |
| Retention Factor (Rf) | ~0.30 ± 0.02 | ijpsnonline.com |
| Linearity Range | 45-225 ng/band | ijpsnonline.com |
| Limit of Detection (LOD) | 4.38 ng/band | ijpsnonline.com |
| Limit of Quantitation (LOQ) | 13.28 ng/band | ijpsnonline.com |
This table is interactive. Click on the headers to sort.
Capillary Electrophoresis (CE) for Complementary Separations
Capillary Electrophoresis (CE) serves as a powerful and complementary separation technique to liquid chromatography, particularly for the analysis of chiral compounds and closely related impurities. mdpi.com Its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents make it a valuable tool in pharmaceutical analysis. mdpi.com In the analysis of Daclatasvir and its stereoisomers, CE has demonstrated notable success. researchgate.net
The technique's utility lies in its ability to achieve enantioseparation by incorporating chiral selectors into the background electrolyte (BGE). mdpi.comresearchgate.net Studies involving Daclatasvir have utilized various methylated β-cyclodextrins as chiral selectors to resolve its enantiomers. researchgate.net This capability is directly applicable to impurity profiling, as impurities can often be isomers of the parent drug. For instance, the complexation between Daclatasvir and different cyclodextrins can be slow on the CE time scale, leading to distinct peak profiles that aid in differentiation. researchgate.net The application of Quality by Design (QbD) principles to CE method development further enhances its robustness for the precise enantiomeric purity control of pharmaceuticals. mdpi.com
Spectrometric Identification and Structural Elucidation of this compound
Spectrometric methods are indispensable for the definitive identification and structural elucidation of pharmaceutical impurities. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a comprehensive characterization, from molecular weight confirmation to the precise three-dimensional arrangement of atoms.
For the purpose of this article, this compound is identified as Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate). synzeal.comalentris.org
| Attribute | Information | Source |
|---|---|---|
| Chemical Name | Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) | synzeal.comalentris.org |
| CAS Number | 1007882-23-6 | synzeal.comalentris.orgaquigenbio.com |
| Molecular Formula | C36H44N6O4 | alentris.orgaquigenbio.com |
| Molecular Weight | 624.77 g/mol | alentris.orgaquigenbio.com |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detection, identification, and quantification of impurities in pharmaceutical substances. innovareacademics.in Stability-indicating methods, typically employing reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC), are developed to achieve chromatographic separation of the API from its impurities and degradation products. turkjps.orgresearchgate.netoup.com These separated compounds are then introduced into the mass spectrometer for analysis.
The development of these methods involves optimizing various chromatographic parameters to ensure adequate resolution between Daclatasvir and its impurities. researchgate.netresearcher.life The separated impurity can then be accurately identified by its mass-to-charge ratio (m/z). researchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Column | Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm) or Kromasil C18 (250 mm × 4.6 mm, 5 μm) | innovareacademics.inresearchgate.net |
| Mobile Phase | Gradient elution with buffered aqueous solutions (e.g., ammonium acetate, sodium perchlorate) and an organic modifier (e.g., acetonitrile) | innovareacademics.inresearchgate.netresearcher.life |
| Flow Rate | 0.4 - 0.8 mL/min | innovareacademics.inresearchgate.net |
| Detection | UV at ~305-315 nm followed by MS detector | innovareacademics.inresearchgate.net |
| Column Temperature | 25°C - 40°C | innovareacademics.inturkjps.org |
Tandem mass spectrometry (MS/MS) is a critical tool for structural elucidation. After the initial ionization of the impurity molecule (parent ion), it is subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, charged fragments (product ions). The resulting fragmentation pattern is unique to the molecule's structure. innovareacademics.in
By analyzing the m/z values of these fragments, researchers can deduce the connectivity of the molecule and identify its core structural components. innovareacademics.in Studies on Daclatasvir degradation products have successfully proposed fragmentation pathways to characterize unknown structures. innovareacademics.inresearcher.life This process allows for the confident assignment of the structure of impurities like this compound, differentiating it from other related substances.
High-Resolution Accurate Mass (HRAM) spectrometry, often performed using technologies like Quadrupole Time-of-Flight (QTOF), provides extremely precise mass measurements. researchgate.netresearcher.life This accuracy allows for the determination of the elemental composition (the exact number of carbon, hydrogen, nitrogen, oxygen, etc., atoms) of an impurity from its measured mass. researcher.life For this compound, HRAM would confirm the molecular formula C36H44N6O4 by matching the experimentally measured mass to the theoretical calculated mass with a very low margin of error. This level of certainty is crucial for confirming the identity of an impurity and distinguishing it from other compounds with the same nominal mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing definitive structural confirmation. google.com Through various experiments, such as ¹H NMR and ¹³C NMR, it is possible to map the complete carbon-hydrogen framework of a molecule. derpharmachemica.com NMR analysis reveals the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.
This information is essential for confirming the exact isomeric structure of this compound, including the stereochemistry at its chiral centers. While mass spectrometry can provide the molecular formula and fragmentation data, NMR provides the unambiguous evidence required to confirm the precise atomic arrangement. google.comderpharmachemica.com For complex molecules like Daclatasvir and its impurities, two-dimensional NMR techniques are often employed to resolve overlapping signals and establish detailed structural correlations.
Infrared (IR) spectroscopy is a valuable complementary technique used to identify the functional groups present in a molecule. edqm.eusci-hub.se The method is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. sci-hub.se The resulting IR spectrum displays these absorptions as peaks.
For this compound, IR spectroscopy would be used to confirm the presence of key functional groups, such as the carbonyl (C=O) group of the tert-butyl carboxylate and various C-N and C-H bonds within the pyrrolidine (B122466) and imidazole (B134444) rings. sci-hub.seresearchgate.net While not sufficient for complete structure elucidation on its own, IR spectroscopy provides rapid and reliable confirmation of the functional groups identified through MS and NMR analyses, completing the comprehensive characterization of the impurity. edqm.eu
| Technique | Information Provided | Source |
|---|---|---|
| LC-MS/MS | Provides molecular weight (e.g., [M+H]⁺ ion) and a unique fragmentation pattern for structural confirmation. | innovareacademics.inresearcher.life |
| HRAM | Determines the elemental composition from a highly accurate mass measurement, confirming the molecular formula. | researchgate.netresearcher.life |
| NMR | Offers definitive structural elucidation, including atom connectivity and stereochemistry, via ¹H and ¹³C spectra. | google.comderpharmachemica.com |
| IR | Confirms the presence of specific functional groups (e.g., C=O, N-H, C-N) within the molecule. | edqm.eusci-hub.seresearchgate.net |
UV-Visible Spectrophotometric Detection Strategies
UV-Visible spectrophotometry, particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the detection and quantification of Daclatasvir and its impurities. scispace.com this compound possesses a chromophoric structure, owing to its extensive system of conjugated double bonds within the biphenyl (B1667301) and imidazole rings, which allows for strong absorbance in the UV region.
In typical reverse-phase HPLC (RP-HPLC) methods developed for Daclatasvir, detection is often performed at wavelengths such as 305 nm, 315 nm, or 318 nm. scispace.comnih.govglobalresearchonline.net While the maximal absorption (λmax) wavelength is specifically selected for the parent drug, these wavelengths are generally effective for detecting structurally related impurities like Impurity 4, which are expected to have similar, though not identical, UV absorption profiles. The strategy involves developing a chromatographic method that can separate the impurity from the main Daclatasvir peak and other related substances, allowing the UV detector to quantify the area of the impurity peak as it elutes. nih.govturkjps.org For definitive identification and to ensure peak purity, a Photo Diode Array (PDA) detector is often employed, which can acquire the full UV spectrum of the eluting peak. scispace.com
Impurity Profiling and Quantitative Determination Techniques
Impurity profiling for this compound requires validated analytical methods that are sensitive, specific, accurate, and precise. aquigenbio.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for this purpose. scispace.comnih.gov These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their reliability for routine quality control. nih.govpnrjournal.com
While specific validation data for this compound is not extensively published, the principles of method validation can be illustrated by a study on another potential genotoxic impurity in Daclatasvir, 4,4'-bis(2-bromoacetyl) biphenyl. pnrjournal.com The validation parameters discussed below are standard for any quantitative impurity method and would be applied to this compound.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. ijprajournal.com These are typically determined by analyzing a series of diluted solutions and are often calculated based on the signal-to-noise (S/N) ratio, commonly 3:1 for LOD and 10:1 for LOQ. nih.gov
For methods analyzing Daclatasvir and its impurities, these limits are crucial for controlling trace-level contaminants. For instance, in a validated RP-HPLC method for a genotoxic impurity in Daclatasvir, the LOD and LOQ were established at 0.03 µg/mL and 0.10 µg/mL, respectively. pnrjournal.com Another study on Daclatasvir itself reported an LOD of 0.0416 µg/mL and an LOQ of 0.1261 µg/mL, indicating high sensitivity. nih.gov
Table 1: Illustrative LOD & LOQ Data for a Daclatasvir Impurity Note: The following data is for the genotoxic impurity 4,4'-bis(2-bromoacetyl) biphenyl and serves as an example of typical validation results.
| Parameter | Result | Method |
| Limit of Detection (LOD) | 0.03 µg/mL | RP-HPLC pnrjournal.com |
| Limit of Quantification (LOQ) | 0.10 µg/mL | RP-HPLC pnrjournal.com |
Linearity: This parameter demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. Linearity is typically evaluated by analyzing a series of at least five concentrations and is confirmed if the correlation coefficient (R²) is close to 1 (e.g., ≥0.999). pnrjournal.com For a genotoxic impurity of Daclatasvir, linearity was established in the concentration range of 0.1 µg/mL to 0.375 µg/mL with a correlation coefficient of 0.999. pnrjournal.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the impurity is "spiked" into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). journalgrid.com The percentage of the spiked amount that is recovered by the method is then calculated. Acceptable recovery is typically within 90-110%. pnrjournal.com In one study, accuracy for a Daclatasvir impurity was demonstrated with recoveries in the range of 95-102%. pnrjournal.com
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst). nih.gov An RSD of less than 2% is generally considered acceptable for the main analyte, while for impurities, the criteria can be less stringent (e.g., <10% at the LOQ level). pnrjournal.comijprajournal.com
Table 2: Illustrative Linearity, Accuracy, and Precision Data for a Daclatasvir Impurity Note: This data is for the genotoxic impurity 4,4'-bis(2-bromoacetyl) biphenyl and is for illustrative purposes.
| Validation Parameter | Specification | Result |
| Linearity Range | LOQ to 150% | 0.1 - 0.375 µg/mL pnrjournal.com |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.999 pnrjournal.com |
| Accuracy (% Recovery) | 90% - 110% | 95% - 102% pnrjournal.com |
| Precision (% RSD) | < 5% | 2.9% pnrjournal.com |
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as the API, other impurities, degradation products, and placebo components. scispace.comglobalresearchonline.net The selectivity of a method refers to its ability to resolve and separate these various components. wisdomlib.org
The primary way to demonstrate specificity is through forced degradation studies. nih.gov In these studies, Daclatasvir is subjected to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.govwjarr.com The analytical method is then proven to be stability-indicating if it can successfully separate the main Daclatasvir peak from all process-related impurities (like Impurity 4) and the newly formed degradation products. nih.govturkjps.org The absence of interference from blank or placebo chromatograms at the retention time of the impurity further establishes specificity. nih.govwisdomlib.org
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijprajournal.com Typical variations include changes in mobile phase composition (e.g., ±2%), pH (e.g., ±0.2), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.2 mL/min). pnrjournal.comfortunejournals.com The method is considered robust if system suitability parameters (like peak tailing and resolution) remain within acceptable limits despite these changes. ijprajournal.com
Ruggedness (or intermediate precision) demonstrates the reproducibility of the method under different conditions, such as using different analysts, different instruments, or on different days. pnrjournal.comfortunejournals.com The results from these different conditions are compared, and a low RSD value confirms the method's ruggedness. pnrjournal.com For a Daclatasvir impurity method, ruggedness was confirmed by having a different analyst perform the test on a different day, which resulted in an RSD of 2.9%. pnrjournal.com
Impurity Control Strategies and Method Validation
Analytical Method Validation in Accordance with International Conference on Harmonisation (ICH) Guidelines
Validation of analytical procedures is essential to demonstrate that the method is suitable for its intended purpose. The International Conference on Harmonisation (ICH) provides a set of guidelines that are globally recognized for the validation of analytical methods. According to ICH Q2(R1) guidelines, the validation process for an impurity quantification method must assess several parameters to ensure its reliability. nih.govhumanjournals.com These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
A stability-indicating ultra-performance liquid chromatography (UPLC) method has been developed for the quantitative determination of process-related impurities and degradation products of daclatasvir (B1663022). oup.comresearchgate.net The validation of this method for Daclatasvir Impurity 4 would involve the following:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. nih.govoup.com Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) are performed to demonstrate that the method can separate this compound from any potential degradation products. oup.comresearchgate.netglobalresearchonline.net
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govscholarsresearchlibrary.com For this compound, this would be established by analyzing a series of solutions with different concentrations. humanjournals.com
Accuracy: The accuracy of the method is determined by how close the test results are to the true value. This is often assessed by spiking the drug substance or product with known amounts of this compound and measuring the recovery. humanjournals.com
Precision: This parameter expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). humanjournals.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.com For daclatasvir and its impurities, the LOD has been found to be in the range of 0.035–0.091 μg/mL, and the LOQ in the range of 0.122–0.248 μg/mL. oup.com
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scholarsresearchlibrary.com
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. oup.comscholarsresearchlibrary.com The development of a SIM for Daclatasvir is crucial for monitoring the stability of the drug substance and product over time.
Forced degradation studies are the cornerstone of developing a SIM. oup.comglobalresearchonline.net Daclatasvir is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. oup.comresearchgate.netscholarsresearchlibrary.com The analytical method, typically a chromatographic technique like HPLC or UPLC, is then developed to separate the parent drug from all the degradation products and process-related impurities, including this compound. nih.govoup.com The goal is to achieve adequate resolution between all peaks of interest.
The following table summarizes typical stress conditions used in forced degradation studies for Daclatasvir:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 2 hours at 80°C |
| Base Hydrolysis | 1 N NaOH | 2 hours at 80°C |
| Oxidation | 3% H₂O₂ | 1 hour at 80°C |
| Thermal Degradation | Dry Heat | 24 hours at 105°C |
| Photolytic Degradation | UV and Visible Light | 7 days (1.2 million lux hours and 200 Wh/m²) |
This table presents a generalized summary of stress conditions and may not reflect the exact parameters used in all published studies.
Application of Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govfiocruz.br The application of QbD principles is instrumental in developing a robust manufacturing process that consistently produces a high-quality drug product with a well-controlled impurity profile. researchgate.net
In the context of impurity control for Daclatasvir, the level of this compound is considered a Critical Quality Attribute (CQA) of the drug substance. pqri.orgbiopharminternational.com A CQA is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. biopharminternational.com
Critical Process Parameters (CPPs) are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. biopharminternational.comhamiltoncompany.com Through risk assessment and experimental studies, the manufacturing process steps that have the potential to impact the formation of this compound are identified. nih.govpqri.org These CPPs could include reaction temperature, pressure, pH, reagent stoichiometry, and purification parameters. Once identified, these CPPs are controlled within specific ranges to minimize the formation of this compound and ensure its level remains within the acceptable limits. hamiltoncompany.com
Design of Experiments (DoE) is a powerful statistical tool used in the QbD framework to efficiently explore the effects of multiple process parameters on a response. americanpharmaceuticalreview.combiopharminternational.com In the context of analytical method development for this compound, DoE can be used to optimize the chromatographic conditions to achieve the best separation from the API and other impurities. nih.govresearchgate.net
A DoE study for optimizing an HPLC method for Daclatasvir and its impurities might investigate factors such as:
Mobile phase composition (e.g., percentage of organic solvent)
pH of the aqueous phase
Column temperature
Flow rate
The responses (CQAs) in such a study would be the resolution between critical peak pairs (e.g., Daclatasvir and Impurity 4) and other method performance characteristics like peak tailing and analysis time. nih.gov By systematically varying the factors, a design space can be established, which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. ijpsr.com Operating within this design space will result in an analytical method that is robust and consistently meets its performance criteria. americanpharmaceuticalreview.com
Role of Pharmaceutical Reference Standards for this compound
Pharmaceutical reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a drug substance and for quantifying impurities. pharmamirror.com A well-characterized reference standard for this compound is essential for the accurate quantification of this impurity in routine quality control testing. synzeal.comaquigenbio.com
The reference standard is used in several key analytical applications:
Identification: To confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the reference standard.
Quantification: To determine the concentration of this compound in a sample by comparing the peak response of the impurity to the peak response of a known concentration of the reference standard.
Method Validation: As a critical material in the validation of the analytical method to establish parameters like accuracy, precision, and linearity. synzeal.com
To be suitable for its intended use, a reference standard for this compound must be thoroughly characterized to confirm its identity, purity, and potency. synzeal.comaquigenbio.com This comprehensive characterization typically involves a combination of analytical techniques to provide unequivocal evidence of the compound's structure and to assess its purity.
The characterization data for a this compound reference standard would generally include:
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the identity of the compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, further confirming the structure. daicelpharmastandards.com |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) | To determine the purity of the reference standard by separating it from any residual starting materials, by-products, or other impurities. daicelpharmastandards.com |
| Elemental Analysis (CHN) | To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be consistent with the molecular formula. |
| Thermogravimetric Analysis (TGA) | To determine the content of volatile materials such as water or residual solvents. |
| Karl Fischer Titration | To specifically quantify the water content. |
This table outlines the common analytical techniques used for the characterization of a pharmaceutical reference standard.
A Certificate of Analysis (CoA) accompanies the reference standard, which summarizes the results of all the characterization tests and provides the assigned purity value. daicelpharmastandards.com This ensures the reliability and accuracy of the analytical results obtained using this standard.
Application in Analytical Method Validation and Routine Quality Control
Well-characterized reference standards of process-related impurities and degradation products are essential for the development and validation of analytical methods used in the pharmaceutical industry. synzeal.comaxios-research.com this compound, as a known potential impurity of Daclatasvir, serves as a critical tool in both the validation of analytical procedures and in the routine quality control of the drug substance and its formulated products. nbinno.com Its application ensures that analytical methods are specific, sensitive, and accurate for the detection and quantification of this impurity, thereby guaranteeing the safety and efficacy of the final drug product. daicelpharmastandards.com
Role in Analytical Method Validation
Analytical method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose. humanjournals.com this compound is used as a reference standard in the validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are employed to assess the purity of Daclatasvir. daicelpharmastandards.comoup.com
The primary applications in method validation include:
Specificity/Selectivity: The most crucial role of an impurity standard is to demonstrate the specificity of an analytical method. wisdomlib.org Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradants. wisdomlib.orgnih.gov To confirm this, a solution containing pure Daclatasvir is spiked with a known quantity of this compound and other relevant impurities. The method is considered specific if it can successfully separate the peaks of all individual compounds, proving it can distinguish Daclatasvir from its impurities. oup.comoup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. oup.com Standard solutions of this compound are prepared in a series of dilutions to experimentally establish the LOD and LOQ for the method, often determined by a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. oup.com
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. oup.com This is established by analyzing a series of solutions containing varying concentrations of this compound and plotting the instrument response against the concentration.
Accuracy and Precision: Accuracy is confirmed by spiking a placebo or a sample of the drug product with a known amount of the this compound standard and measuring the recovery. ekb.eg Precision is determined by repeatedly analyzing a homogenous sample spiked with the impurity standard to assess the degree of scatter between the results. oup.comekb.eg The Relative Standard Deviation (%RSD) is calculated to ensure the method is precise. oup.com
The following table presents typical validation parameters for a stability-indicating UPLC method developed for Daclatasvir and its related impurities, illustrating the type of data generated using standards like this compound.
Table 1: Example of UPLC Method Validation Data for Daclatasvir Impurities
| Parameter | Daclatasvir | Impurity A | Impurity B | This compound (Example) | Impurity D | Impurity E |
|---|---|---|---|---|---|---|
| LOD (µg/mL) | 0.035 | 0.041 | 0.055 | 0.060 | 0.091 | 0.048 |
| LOQ (µg/mL) | 0.122 | 0.135 | 0.182 | 0.200 | 0.248 | 0.159 |
| Precision (%RSD) | 0.4 | 0.9 | 1.2 | 1.5 | 2.1 | 0.8 |
Data is representative and adapted from published studies on Daclatasvir impurity profiling. oup.comoup.com
Use in Routine Quality Control
Once a method has been validated, it is implemented for routine quality control (QC) of raw materials and finished Daclatasvir products. axios-research.com In this context, the this compound reference standard is used to:
Identify the Impurity: The retention time of any peak appearing in the chromatogram of a test sample is compared to the retention time of the qualified this compound reference standard. A match in retention time under the same chromatographic conditions confirms the identity of the impurity in the sample.
Quantify the Impurity: The area of the impurity peak in the sample chromatogram is compared against the peak area of the reference standard solution of a known concentration. This allows for the precise calculation of the amount of this compound present in the drug batch, ensuring it does not exceed the established safety limits defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
The table below illustrates how results from a routine QC analysis of a Daclatasvir batch might be presented.
Table 2: Illustrative Routine Quality Control Batch Analysis Report
| Compound Name | Retention Time (min) | Specification Limit (% w/w) | Result (% w/w) | Status |
|---|---|---|---|---|
| Daclatasvir | 7.8 | 98.0 - 102.0 | 99.7 | Pass |
| This compound | 9.2 | Not More Than 0.15 | 0.08 | Pass |
| Any Unspecified Impurity | - | Not More Than 0.10 | < 0.05 | Pass |
| Total Impurities | - | Not More Than 0.50 | 0.19 | Pass |
This table is for illustrative purposes only.
Regulatory Framework for Pharmaceutical Impurities
Compliance with International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has developed a series of widely adopted guidelines that provide a scientific and risk-based approach to controlling impurities. europa.eu These guidelines are essential for any pharmaceutical product, including those containing Daclatasvir (B1663022) and its related impurities.
ICH Q3A: Impurities in New Drug Substances
ICH Q3A(R2) provides guidance on the qualification and control of impurities in new active pharmaceutical ingredients (APIs), also known as drug substances. europa.eugmp-compliance.org This guideline is critical for controlling impurities like Daclatasvir Impurity 4 that are formed during the synthesis of the Daclatasvir API. ich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. fda.govikev.org
For an impurity like this compound, the manufacturer must:
Identify its chemical structure if it is present above the identification threshold. ich.orgikev.org
Report its presence in batch analysis if it is above the reporting threshold. ich.org
Qualify the impurity, which involves gathering and evaluating data to establish its biological safety at a specified level. fda.gov Qualification can be achieved if the impurity level was present in safety and clinical study batches or by conducting additional toxicological studies. fda.govikev.org
The thresholds for reporting, identification, and qualification are determined by the maximum daily dose of the drug substance.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) ich.org
ICH Q3B: Impurities in New Drug Products
ICH Q3B(R2) complements Q3A and focuses on impurities that arise during the manufacturing and storage of the final drug product. europa.eueuropa.eu This includes degradation products of the active substance or reaction products of the drug substance with excipients or the container closure system. europa.eu If this compound were a degradation product, its control would be governed by this guideline. slideshare.net
Similar to Q3A, Q3B(R2) sets thresholds for reporting, identification, and qualification of degradation products in the finished pharmaceutical product. europa.euikev.org The analytical procedures used must be validated to demonstrate their suitability for detecting and quantifying these impurities. europa.eu
Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 1 mg | 1.0% or 5 µg TDI | 1.0% or 5 µg TDI | 1.5% or 10 µg TDI |
| 1 mg - 10 mg | 0.5% or 20 µg TDI | 0.5% or 20 µg TDI | 0.7% or 30 µg TDI |
| > 10 mg - 100 mg | 0.2% or 50 µg TDI | 0.2% or 50 µg TDI | 0.5% or 100 µg TDI |
| > 100 mg - 2 g | 0.10% | 0.2% or 2 mg TDI | 0.2% or 3 mg TDI |
| > 2 g | 0.10% | 0.10% | 0.15% |
TDI: Total Daily Intake. Thresholds are presented as percentages of the drug substance or TDI, whichever is lower for identification and qualification, where applicable. Data sourced from ICH Harmonised Tripartite Guideline Q3B(R2). europa.euikev.org
ICH Q3C: Residual Solvents
The ICH Q3C guideline addresses residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. ich.orgich.org These solvents are not completely removed by manufacturing techniques. ich.orgeuropa.eu The guideline recommends the use of less toxic solvents and sets acceptable amounts for patient safety. ich.orgich.org
Solvents are categorized into three classes based on their toxicity:
Class 1: Solvents to be avoided, known to cause unacceptable toxicities. ich.orgich.org
Class 2: Solvents to be limited, associated with less severe toxicity. ich.orgich.org
Class 3: Solvents with low toxic potential, which should be used where practical. ich.orgich.org
For the manufacturing process of Daclatasvir, any solvents used would need to be controlled according to the limits specified in ICH Q3C. fda.gov
ICH Q3D: Elemental Impurities
ICH Q3D provides a framework for the assessment and control of elemental impurities in drug products using principles of risk management. europa.euich.orgich.org Elemental impurities can be introduced from various sources, including raw materials, manufacturing equipment, and container closure systems. westpharma.com
The guideline establishes Permitted Daily Exposures (PDEs) for 24 elemental impurities, which are classified based on their toxicity and likelihood of occurrence in the drug product. ich.orgijdra.com
Class 1: Includes highly toxic elements such as Arsenic, Cadmium, Mercury, and Lead, which require a risk assessment across all potential sources. ijdra.com
Class 2: Divided into 2A and 2B, these elements have a reasonable probability of being found in the drug product. westpharma.comijdra.com
Class 3: Elements with relatively low toxicity by the oral route of administration. ich.org
A risk assessment is required to determine the potential for elemental impurities to be present in the final product and to establish appropriate control strategies. europa.euintertek.com
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities that may pose a carcinogenic risk. europa.euich.orgich.org This is a critical consideration for impurities like this compound, which would need to be assessed for mutagenic potential. The guideline complements ICH Q3A and Q3B. ich.orgich.orgeuropa.eu
The core principle of ICH M7 is the "Threshold of Toxicological Concern" (TTC), which is a level of exposure for any unstudied chemical that is not expected to pose a significant risk of carcinogenicity. raps.org For most pharmaceuticals, the acceptable intake for an individual mutagenic impurity is 1.5 µ g/day for lifetime exposure. raps.org The guideline outlines a process for identifying potential mutagenic impurities, conducting toxicological assessments (often using computational methods followed by in vitro tests if needed), and establishing control strategies to limit exposure. europa.eushimadzu.com.cn
Requirements of Global Regulatory Authorities (e.g., FDA, EMA) in Impurity Control
Global regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have integrated the ICH guidelines into their regulatory requirements. europa.euijdra.com
The FDA requires that applications for new drugs and generic drugs (NDAs and ANDAs) include detailed information on the characterization and control of impurities. fda.govregulations.gov The agency's guidances are aligned with the ICH Q3A and Q3B thresholds and principles. fda.gov For elemental impurities, the FDA has adopted ICH Q3D and requires risk assessments to be conducted. raps.org
The European Medicines Agency (EMA) also mandates adherence to the ICH guidelines for medicines seeking marketing authorization in the European Union. europa.eu The EMA provides scientific guidelines that help developers prepare their marketing authorization applications, with specific guidance on the control of impurities. europa.eu Recent EMA initiatives have focused on strengthening the control of impurities, particularly after incidents involving nitrosamine (B1359907) impurities, leading to revised guidelines on the chemistry of active substances and enhanced risk management expectations. nih.govgandlscientific.com Both the FDA and EMA expect manufacturers to have a robust control strategy based on a thorough understanding of their manufacturing processes and potential sources of impurities. europa.eugmp-compliance.org
Establishing Impurity Specifications and Acceptable Limits
The foundation for establishing acceptable limits for any impurity, including this compound, is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q3A(R2). ich.orgqualio.com This guideline outlines a systematic approach based on a set of thresholds to ensure the biological safety of an individual impurity. ich.orgslideshare.net The process involves setting acceptance criteria for specified impurities, which are those individually listed and limited in the drug substance specification. ich.orggally.ch
The establishment of these limits is not arbitrary but is based on data from stability studies, chemical development, and routine batch analyses which predict the impurities likely to occur in the commercial product. ich.orggally.ch The core principle is to define thresholds for reporting, identification, and qualification of impurities. ich.orggmpinsiders.com
Reporting Threshold: The level above which an impurity must be reported in a registration application. gmpinsiders.comeuropa.eu For any impurity found at a level greater than this threshold, quantitative results must be presented numerically. ich.orgyoutube.com
Identification Threshold: The level above which an impurity's structure must be determined. ich.orggmpinsiders.com Any specified unidentified impurity present above this level must be included in the specification. kobia.kr
Qualification Threshold: The level above which an impurity must be qualified, meaning data must be acquired and evaluated to establish its biological safety. ich.orgeuropa.eu If an impurity level exceeds this threshold, and sufficient safety data is not available, dedicated toxicological studies may be required. slideshare.netpharmatimesofficial.com
These thresholds are directly linked to the maximum daily dose (MDD) of the drug substance. The following table illustrates the standard ICH Q3A(R2) thresholds, which would be applied to this compound based on the MDD of Daclatasvir.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Acceptance criteria for this compound would be set at a level no higher than what is justified by safety data and consistent with the manufacturing process capability. ich.org If the impurity is found to be unusually potent or produces toxic effects, lower limits may be necessary. kobia.kr
Quality Risk Management in Impurity Assessment and Control
Quality Risk Management (QRM) is a systematic and proactive process for the assessment, control, communication, and review of risks to the quality of a drug product across its lifecycle. researchgate.net As outlined in ICH Q9, QRM is crucial for managing impurities like this compound. ideagen.comeuropa.eu The implementation of QRM ensures that potential risks are identified and controlled, safeguarding patient safety and ensuring product quality. thomasalittleconsulting.com
The QRM process is founded on two key principles: the evaluation of risk to quality should be based on scientific knowledge and ultimately link to the protection of the patient, and the level of effort and documentation should be commensurate with the level of risk. ideagen.comthomasalittleconsulting.com
A typical QRM process for managing this compound would involve:
Risk Assessment: This is the initial step of identifying and analyzing potential risks. ispe.org For this compound, this involves identifying its sources, which could include starting materials, by-products from side reactions, or degradation. contractpharma.comwindows.net A cross-functional team of experts from development, manufacturing, and quality departments would assess the potential impact of this impurity on the final product's quality and safety. ispe.orgwindows.net
Risk Control: Once risks are assessed, strategies are implemented to reduce or accept them. ideagen.com This involves optimizing the manufacturing process to minimize the formation of this compound, such as adjusting reaction conditions or implementing advanced purification techniques. pharmatimesofficial.comtoref-standards.com Setting appropriate specification limits based on the thresholds discussed previously is a key risk control measure. toref-standards.com
Risk Communication: This involves sharing information about the risks and their management. ideagen.com Clear communication between all stakeholders is essential for effective risk control.
Risk Review: Risk management is an ongoing process. ideagen.com The effectiveness of the control strategies for this compound must be regularly monitored and reviewed. Any significant variations in the impurity profile from batch to batch could indicate that the manufacturing process is not adequately controlled. ich.org
A simplified risk assessment for this compound might be structured as follows, using a Failure Mode and Effects Analysis (FMEA) approach.
| Potential Failure Mode (Source of Impurity) | Potential Effects | Potential Cause(s) | Current Controls | Recommended Actions |
|---|---|---|---|---|
| Formation of this compound during API synthesis | API fails to meet purity specifications; potential safety risk. | Incomplete reaction; side reactions due to temperature or pressure deviations. | In-process controls (IPC) for reaction monitoring; defined process parameters. | Optimize reaction conditions; implement enhanced purification steps. |
| Presence in starting materials | Carry-over into the final API. | Inadequate quality of raw materials from supplier. | Supplier qualification; testing of incoming raw materials. | Establish stricter specifications for starting materials. |
| Degradation during storage | Increased levels of Impurity 4 over the product's shelf life. | Exposure to adverse temperature, light, or humidity. | Formal stability studies; defined storage conditions. | Develop protective packaging. |
By integrating these regulatory principles and risk management strategies, manufacturers can effectively control this compound, ensuring the consistent production of a high-quality, safe, and effective active pharmaceutical ingredient.
Research Perspectives and Future Directions in Daclatasvir Impurity 4 Studies
Exploration of Novel Impurity Formation Pathways and Degradation Kinetics
Understanding the genesis of Daclatasvir (B1663022) Impurity 4 is fundamental to controlling its presence in the final drug substance. As a stereoisomer of Daclatasvir, its formation is intrinsically linked to the stereochemistry of the synthetic route. Future research will likely focus on elucidating the specific steps in the manufacturing process that could lead to epimerization at one of the chiral centers, resulting in the RSSR configuration.
Key areas of investigation will include:
Reaction Conditions: A thorough examination of reaction parameters such as temperature, pH, and reaction time at each stereocenter-forming step. For instance, the coupling of the two symmetrical halves of the molecule is a critical juncture where stereochemical integrity must be maintained.
Reagent and Catalyst Effects: The influence of specific coupling reagents, bases, and catalysts on the stereochemical outcome of the reaction. For example, the choice of a coupling agent in the amide bond formation could potentially influence the racemization of the adjacent chiral center.
Intermediate Stability: Studying the stability of key chiral intermediates throughout the synthesis is crucial. Some intermediates may be more prone to racemization under certain conditions, leading to the formation of diastereomers like Impurity 4.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) will continue to be instrumental in understanding the degradation pathways of Daclatasvir. researchgate.net While general degradation of Daclatasvir has been reported to occur under basic conditions, the specific degradation kinetics of Impurity 4 are yet to be fully characterized. researchgate.net Future studies should aim to isolate Impurity 4 and subject it to rigorous kinetic analysis to determine its rate of degradation and identify its degradation products. This will provide a comprehensive stability profile and help in establishing appropriate storage and handling conditions.
Development of Green Chemistry Principles in Daclatasvir Synthesis to Minimize Impurity Generation
The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. researcher.life The synthesis of complex molecules like Daclatasvir often involves multiple steps and the use of hazardous reagents and solvents. Applying green chemistry principles can not only reduce the environmental impact but also improve the purity of the final product by minimizing the formation of impurities, including stereoisomers like Impurity 4.
Future research in this area will focus on several key principles of green chemistry as they apply to Daclatasvir synthesis:
| Green Chemistry Principle | Application in Daclatasvir Synthesis |
| Use of Safer Solvents | Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyl tetrahydrofuran or isopropyl alcohol in key synthetic steps. researchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. |
| Catalysis | Employing highly selective catalysts to improve reaction efficiency and reduce the formation of byproducts and stereoisomers. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. |
| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize the formation of impurities, thus reducing the need for extensive purification steps. |
A novel and greener method for the synthesis of Daclatasvir stereoisomers has been reported, which utilizes green solvents like DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol, and employs a slow addition procedure to achieve high yields. researchgate.net This approach represents a significant step towards a more sustainable synthesis of Daclatasvir and its related compounds. Further research in this direction could lead to even more efficient and cleaner synthetic routes with a reduced impurity profile.
Application of Advanced Computational Modeling and Cheminformatics for Impurity Prediction and Identification
Computational modeling and cheminformatics are powerful tools that can accelerate the process of impurity identification and prediction. In the context of Daclatasvir Impurity 4, these techniques can provide valuable insights into its formation and properties.
Future applications of computational tools in this area include:
Predicting Stereoisomer Stability: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to determine the relative stabilities of different stereoisomers of Daclatasvir, including the RSSR isomer. researchgate.net This information can help in understanding the thermodynamic driving forces for the formation of certain impurities.
Modeling Reaction Pathways: Computational modeling can be used to simulate key reaction steps in the synthesis of Daclatasvir and identify potential pathways for the formation of stereoisomeric impurities. This can guide process optimization to minimize their formation.
Predicting Spectroscopic Properties: Cheminformatics tools can predict the spectroscopic properties (e.g., NMR, Mass Spectrometry) of potential impurities, which can aid in their identification from complex analytical data.
In Silico Toxicity Prediction: Computational models can be used to predict the potential toxicity of impurities, helping to prioritize which impurities require more rigorous toxicological evaluation. While not a replacement for experimental testing, in silico predictions can provide an early assessment of potential risks.
By integrating computational approaches with experimental data, researchers can gain a deeper understanding of impurity formation and develop more effective control strategies.
Continuous Innovation in Analytical Methodologies for Enhanced Impurity Profiling
The accurate detection and quantification of impurities at trace levels is a critical aspect of pharmaceutical quality control. For a complex molecule like Daclatasvir with multiple chiral centers, the separation and analysis of stereoisomers present a significant analytical challenge. Continuous innovation in analytical methodologies is essential for the enhanced profiling of impurities like this compound.
Recent and future advancements in this area include:
Ultra-Performance Liquid Chromatography (UPLC): UPLC methods have been successfully developed for the separation of Daclatasvir and its process-related impurities and degradation products. researchgate.net These methods offer higher resolution, sensitivity, and speed compared to traditional HPLC. Further optimization of UPLC methods, including the use of novel stationary phases, will continue to improve the separation of challenging isomeric impurities.
Chiral Chromatography: The development of specific chiral HPLC methods is crucial for the separation and quantification of stereoisomers like the RSSR isomer. veeprho.com Research into new chiral stationary phases and mobile phase compositions will be key to achieving baseline separation of all potential stereoisomers.
Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the identification and characterization of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of elemental compositions of unknown impurities.
Hyphenated Techniques: The combination of multiple analytical techniques, such as LC-NMR, can provide comprehensive structural information for the unambiguous identification of impurities.
The table below summarizes some of the analytical techniques used for the impurity profiling of Daclatasvir.
| Analytical Technique | Application in Daclatasvir Impurity Profiling | Reference |
| UPLC-UV | Separation and quantification of process-related impurities and degradation products. | researchgate.net |
| Chiral HPLC | Separation of stereoisomers of Daclatasvir. | veeprho.com |
| LC-MS/MS | Identification and structural elucidation of degradation products. | researchgate.net |
The ongoing development of more sensitive and selective analytical methods will be critical for ensuring the quality and safety of Daclatasvir.
Investigation of Formulation Variables' Influence on Impurity Formation
The formation of impurities can also be influenced by the formulation of the final drug product. Excipients, which are inactive ingredients added to the formulation, can potentially interact with the active pharmaceutical ingredient (API) and affect its stability. researchgate.net The investigation of the influence of formulation variables on the formation of this compound is an important area for future research.
Key aspects to be investigated include:
Excipient Compatibility: Systematic studies to assess the compatibility of Daclatasvir with various excipients are necessary. These studies involve storing the API in contact with individual excipients under accelerated stability conditions and monitoring for the formation of degradation products and impurities.
Impact of pH: The pH of the formulation can have a significant impact on the stability of the API. For Daclatasvir, which contains basic nitrogen atoms, the pH of the microenvironment within the dosage form could influence its degradation and potentially the rate of epimerization.
Moisture Content: The presence of moisture can accelerate degradation reactions. The effect of moisture content in the formulation on the formation of Impurity 4 should be evaluated.
Manufacturing Processes: The manufacturing process of the final dosage form, such as granulation, compression, and coating, can also introduce stress factors that may affect the stability of the API. The impact of these processes on the formation of impurities needs to be understood and controlled.
By carefully selecting excipients and optimizing formulation parameters, it is possible to develop a robust drug product that minimizes the formation of impurities throughout its shelf life.
Q & A
Basic: What analytical techniques are recommended for structural elucidation of Daclatasvir Impurity 4 in pharmaceutical formulations?
Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for impurity characterization. A validated HPLC method with a retention time of ~2.33 minutes for daclatasvir (as in ) can be adapted, using gradient elution and photodiode array detection to resolve Impurity 4. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to identify functional groups and fragmentation patterns. Ensure compliance with ICH Q3B guidelines by spiking impurity standards into drug substance matrices and validating specificity, linearity, and recovery rates (≥98%) .
Basic: How to establish the degradation pathways leading to the formation of this compound under stress conditions?
Methodological Answer:
Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. For example, expose daclatasvir to 0.1M HCl (40°C, 24 hours) and analyze degradation products via LC-MS. Compare impurity profiles with stability-indicating methods (e.g., ). Kinetic modeling of degradation rates can identify primary vs. secondary degradation pathways. Use isotopic labeling or intermediate trapping to confirm reactive intermediates (e.g., epoxide formation in oxidative stress). Document degradation mechanisms in alignment with ICH Q1A guidelines .
Advanced: What experimental strategies can resolve discrepancies in the antiviral activity data of this compound across different HCV genotypes?
Methodological Answer:
Design genotype-specific in vitro replicon assays using HCV subgenomic constructs (e.g., GT1a, GT3a, GT4a). Measure EC50 values of Impurity 4 in parallel with parent daclatasvir (reference EC50: 0.03 nM for GT1a ). Use site-directed mutagenesis to introduce NS5A polymorphisms (e.g., Y93H, L31M) and assess resistance fold-changes. Cross-reference clinical trial data (e.g., : SVR12 rates in GT3 patients) to correlate in vitro findings with clinical outcomes. Statistical meta-analysis of disparate datasets can identify confounding variables (e.g., ribavirin co-administration) .
Advanced: How to design a study to assess the impact of this compound on NS5A inhibitor binding affinity and viral resistance?
Methodological Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics of Impurity 4 to NS5A. Compare with daclatasvir’s binding mode (e.g., biaryl core interaction with Thr95 in GT4a ). Co-crystallize Impurity 4 with NS5A (GT1a/GT4a) for X-ray diffraction analysis. Conduct resistance selection experiments: passage HCV replicons in increasing Impurity 4 concentrations (0–100 nM) over 20 generations. Sequence NS5A domains to identify emergent mutations (e.g., Q30E) and validate via reverse genetics .
Basic: What are the critical parameters for validating a chromatographic method to quantify this compound?
Methodological Answer:
Key validation parameters per ICH Q2(R1):
- Specificity : Resolve Impurity 4 from daclatasvir and other impurities (resolution factor ≥2.0).
- Linearity : 5-point calibration curve (50–150% of specification limit; R² ≥0.999).
- Accuracy : Spike recovery (98–102%) across low, medium, high concentrations.
- Precision : ≤2% RSD for intraday/interday replicates.
- Robustness : Test pH (±0.2), column temperature (±5°C), and flow rate (±10%) variations.
Reference ’s method for runtime optimization (<3 minutes) and column selection (C18, 4.6 × 150 mm) .
Advanced: How to investigate the role of host genetic factors (e.g., ABCB1 polymorphisms) in modulating pharmacokinetic interactions involving this compound?
Methodological Answer:
Perform a pharmacogenetic cohort study: genotype patients for ABCB1 11131C>T (rs1045642) and HNF4α CG/GG (). Administer daclatasvir with/without Impurity 4 and collect plasma samples at steady state. Quantify drug/impurity concentrations via UPLC-MS. Use multivariate regression to correlate genotypes with AUC0–24 and Cmax. In vitro, use transfected HEK293 cells expressing ABCB1 variants to measure Impurity 4 efflux ratios. Compare with parent drug transport to identify genotype-specific bioavailability effects .
Basic: What in vitro models are appropriate for assessing the cytotoxicity of this compound?
Methodological Answer:
Use primary human hepatocytes (PHHs) and HepG2/C3A cell lines to evaluate hepatic toxicity. Measure IC50 via MTT assay (48–72 hours exposure). Include positive controls (e.g., acetaminophen for hepatotoxicity). For mechanistic insights, perform high-content screening for apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 dye), and oxidative stress (ROS assays). Validate findings in 3D spheroid models to mimic in vivo tissue architecture .
Advanced: How to analyze conflicting data on Impurity 4’s inhibitory effects against non-HCV viral targets (e.g., SARS-CoV-2)?
Methodological Answer:
Replicate in vitro antiviral assays using SARS-CoV-2 isolates (e.g., Delta, Omicron) in Vero E6 and Calu-3 cells. Compare Impurity 4’s EC50 with daclatasvir’s reported activity (0.6–1.1 μM in pneumocytes ). Use RNA-dependent RNA polymerase (RdRp) inhibition assays to differentiate direct antiviral action from host-targeted effects. Conduct molecular docking to predict Impurity 4’s binding to SARS-CoV-2 RdRp vs. HCV NS5A. Cross-validate with clinical data from repurposing trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
